Hydantoin

Catalog No.
S597499
CAS No.
461-72-3
M.F
C3H4N2O2
M. Wt
100.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydantoin

CAS Number

461-72-3

Product Name

Hydantoin

IUPAC Name

imidazolidine-2,4-dione

Molecular Formula

C3H4N2O2

Molecular Weight

100.08 g/mol

InChI

InChI=1S/C3H4N2O2/c6-2-1-4-3(7)5-2/h1H2,(H2,4,5,6,7)

InChI Key

WJRBRSLFGCUECM-UHFFFAOYSA-N

SMILES

C1C(=O)NC(=O)N1

Solubility

15 [ug/mL]

Synonyms

2,4-Imidazolidinedione; Imidazole-2,4(3H,5H)-dione; Glycolylurea; NSC 9226;

Canonical SMILES

C1C(=O)NC(=O)N1

Medicinal Chemistry

Drug Discovery

The hydantoin scaffold serves as the foundation for several established and promising drugs, including:

  • Phenytoin: An anticonvulsant medication used to treat epilepsy
  • Nitrofurantoin: An antibiotic used to treat urinary tract infections
  • Enzalutamide: An anti-cancer medication used to treat prostate cancer

The ease of modifying the hydantoin core allows researchers to create derivatives with diverse biological activities, making it a valuable tool in drug discovery efforts for various diseases like cancer, diabetes, and neurodegenerative disorders .

Kinase Inhibition

Kinases are enzymes involved in various cellular processes, and their dysregulation can contribute to diseases like cancer. Hydantoin derivatives have shown promising potential as kinase inhibitors, offering a potential avenue for targeted therapeutic interventions .

Antibacterial Activity

Membrane Disruption

Certain hydantoin derivatives exhibit the ability to disrupt bacterial cell membranes, similar to natural host-defense peptides. This mechanism makes them potentially effective against various bacterial pathogens, including those resistant to conventional antibiotics .

Reduced Resistance Development

While existing hydantoin derivatives like nitrofurantoin show antibacterial activity, it is generally moderate. However, research suggests these compounds may have a lower propensity to induce resistance compared to other antibiotics, making them a potentially valuable tool in combating the growing issue of antibiotic resistance .

Other Research Applications

Hydantoin derivatives are also being explored in various other research areas, including:

  • Antiviral and antifungal activity
  • Antidepressant and anti-inflammatory properties
  • Herbicide and fungicide development
  • Plant growth regulation

Hydantoin, chemically known as glycolylurea, is a heterocyclic organic compound with the formula C3H6N4O2\text{C}_3\text{H}_6\text{N}_4\text{O}_2. It appears as a colorless solid and is derived from the reaction of glycolic acid and urea. Hydantoin belongs to a broader class of compounds characterized by a similar ring structure, making it a significant member of the hydantoin family. The compound was first isolated in 1861 by Adolf von Baeyer during his studies on uric acid, specifically through the hydrogenation of allantoin .

Hydantoin itself exhibits low toxicity []. However, some derivatives may possess hazardous properties. For instance, DMDM hydantoin, a common preservative in cosmetics, releases formaldehyde slowly, which can be irritating to the skin and eyes in some individuals []. It is crucial to consult safety data sheets (SDS) for specific hydantoin derivatives before handling them in a laboratory setting.

, including hydrolysis and condensation. Notably, it reacts with hot dilute hydrochloric acid to yield glycine. The hydrolysis of hydantoin can be represented as follows:

RCHC O NHC O NH+H2ORCHC NH2)COOH+NH3\text{RCHC O NHC O NH}+\text{H}_2\text{O}\rightarrow \text{RCHC NH}_2)\text{COOH}+\text{NH}_3

This reaction is significant for synthesizing amino acids from hydantoin . Additionally, hydantoin can be methylated or halogenated to produce various derivatives, which have applications in pharmaceuticals and agriculture .

Hydantoin and its derivatives exhibit diverse biological activities. They are primarily recognized for their anticonvulsant properties, with compounds like phenytoin and fosphenytoin being used to treat seizure disorders. Other derivatives, such as dantrolene, serve as muscle relaxants for conditions like malignant hyperthermia. Moreover, hydantoins have shown potential in agrochemical applications, functioning as pesticides and fungicides .

The synthesis of hydantoin can be achieved through several methods:

  • Bucherer–Bergs Reaction: This multicomponent synthesis involves the reaction of carbonyl compounds with ammonium carbonate and cyanohydrins to form hydantoins .
  • Urech Synthesis: In this method, hydantoin is synthesized from alanine sulfate and potassium cyanate .
  • Condensation Reactions: Hydantoins can also be produced by condensing amino acids with cyanates or isocyanates .
  • Hydrolysis of Allantoin: Heating allantoin with hydroiodic acid yields hydantoin .

These methods highlight the versatility in synthesizing hydantoins while maintaining high yields and minimizing hazardous reagents.

Hydantoin has several applications across various fields:

  • Pharmaceuticals: Used in anticonvulsants and muscle relaxants.
  • Agriculture: Functions as an insecticide (Imiprothrin) and fungicide (Iprodione).
  • Synthesis of Amino Acids: Hydrolysis of hydantoins provides a pathway to produce essential amino acids like glycine.
  • Methylation and Halogenation: Derivatives are utilized in disinfectants and biocides .

Studies have demonstrated that hydantoins interact with various biological systems. For instance, the hydrolysis process has been characterized kinetically, revealing first-order reaction kinetics under specific conditions. This understanding aids in optimizing the production of glycine from hydantoin, which has implications for both industrial processes and biological systems .

Hydantoin is unique within its class due to its specific ring structure and biological properties. Here are some similar compounds:

CompoundStructure TypeKey Features
PhenytoinHydantoin derivativeAnticonvulsant
DantroleneHydantoin derivativeMuscle relaxant
5-MethylhydantoinMethyl-substituted hydantoinUsed in various synthetic pathways
IprodioneFungicide containing hydantoinAgricultural application

Hydantoin's structural uniqueness lies in its ability to participate in various

Discovery and Initial Isolation by Adolf von Baeyer (1861)

Hydantoin was first isolated in 1861 by Adolf von Baeyer during his extensive investigations into uric acid metabolism. During these studies, Baeyer obtained hydantoin through the hydrogenation of allantoin, which subsequently inspired the compound's nomenclature. His groundbreaking research also established an alternative synthetic route by heating alloxanic acid with hydroiodic acid.

Born in Berlin in 1835, Baeyer would later receive the Nobel Prize in Chemistry in 1905 "in recognition of his services in the advancement of organic chemistry and the chemical industry, through his work on organic dyes and hydroaromatic compounds". Although his Nobel recognition primarily centered on his contributions to dye chemistry, his earlier work with hydantoin laid important groundwork for heterocyclic chemistry.

The significance of Baeyer's discovery cannot be overstated as it introduced a new class of heterocyclic compounds that would eventually prove invaluable in various scientific and industrial applications. His initial paper, published in 1861, presented what he described as a "preliminary notice on hydantoin" (Vorläufige Notiz über das Hydantoïn), detailing the conversion procedures from allantoin and alloxanic acid to hydantoin using hydrogen iodide.

Structural Confirmation by Dorothy Hahn (1913)

Despite Baeyer's discovery in 1861, the definitive cyclic structure of hydantoin remained unconfirmed for over five decades. The critical breakthrough came in 1913 when Dorothy Anna Hahn (1876-1950) conclusively established the cyclic structure of hydantoins.

Dorothy Hahn was a distinguished American professor of organic chemistry at Mount Holyoke College who established her independent research group in 1908. Her extensive academic training and dedication to chemistry led to numerous scientific publications, with her hydantoin structure confirmation representing one of her most significant contributions. In 1913, Hahn published her first paper that helped definitively establish the heterocyclic nature of the hydantoin molecule.

Hahn's methodology was particularly noteworthy as she utilized the then newly developed technique of ultraviolet spectroscopy to study hydantoins, demonstrating remarkable scientific foresight in adopting cutting-edge analytical approaches. Her work not only clarified the structure but also paved the way for understanding hydantoin's chemical behavior and reactivity patterns.

Evolution of Hydantoin Chemistry Research

Following the structural confirmation by Hahn, hydantoin chemistry witnessed substantial development through various synthesis methodologies and expanding applications. The evolution of hydantoin chemistry can be categorized into several key phases:

Early Synthetic Approaches (1870s-1920s):
Friedrich Urech made a significant contribution in 1873 by synthesizing 5-methylhydantoin from alanine sulfate and potassium cyanate, a process now known as the Urech hydantoin synthesis. This method established a direct pathway for converting amino acids to their corresponding hydantoin derivatives. During this period, various modifications of hydantoin were also explored, including the preparation of 5,5-dimethyl compounds from acetone cyanohydrin and ammonium carbonate.

Systematic Investigation Period (1920s-1950s):
The 1920s saw more systematic investigations into hydantoin chemistry, exemplified by the comprehensive work of Heinrich Biltz and Karl Slotta in 1926. Their research expanded the understanding of preparation methods for various hydantoin derivatives. This period culminated with Elinor Ware's exhaustive review "The Chemistry of the Hydantoins" published in Chemical Reviews in 1950, which consolidated decades of research and established a foundation for future investigations.

Pharmaceutical Applications Development (1950s-1990s):
This era witnessed the emergence of hydantoin derivatives as important pharmaceutical agents, particularly as anticonvulsants. The development and refinement of phenytoin and related compounds revolutionized the treatment of seizure disorders.

Modern Research Developments (1990s-Present):
Recent decades have seen a renaissance in hydantoin chemistry, with researchers exploring novel synthetic routes, green chemistry applications, and expanding medicinal applications. Advanced technologies have enabled more efficient synthesis methods and a deeper understanding of structure-activity relationships.

Key Historical Milestones in Hydantoin Academic Studies

The development of hydantoin research has been marked by several pivotal discoveries and contributions. Table 1 outlines these significant milestones:

Table 1: Key Historical Milestones in Hydantoin Research

YearResearcher(s)ContributionSignificance
1861Adolf von BaeyerFirst isolation of hydantoinIntroduced this important heterocyclic compound
1870StreckerCorrect structural assignmentProvided the first accurate structural understanding
1873Friedrich UrechSynthesis of 5-methylhydantoinEstablished the Urech hydantoin synthesis pathway
~1880sUrechDiscovery of cyanohydrin reactionFoundation for later Bucherer-Bergs reaction
1913Dorothy HahnConfirmation of cyclic structureDefinitively established hydantoin's heterocyclic nature
1926Heinrich Biltz & Karl SlottaComprehensive review on preparationSystematized hydantoin synthesis methods
1950Elinor Ware"The Chemistry of the Hydantoins"First comprehensive review of hydantoin chemistry
1950s-60sVarious researchersDevelopment of phenytoin as anticonvulsantFirst major pharmaceutical application
2017Konnert et al.Modern review of hydantoin synthesisState-of-the-art synthesis methods compilation
2019Shin et al.Review of biological activitiesComprehensive analysis of pharmaceutical potential
2021-2025Various researchersDevelopment of anti-cancer applicationsEmerging therapeutic applications

The synthesis of hydantoin has evolved through more than a century of chemical innovation. Early methods, which laid the foundation for the field, have been complemented and sometimes supplanted by modern strategies that emphasize efficiency, selectivity, and environmental responsibility. The following sections systematically examine the major synthetic routes to hydantoin, beginning with the classical approaches and progressing to state-of-the-art methodologies.

Classical Synthetic Pathways

The classical synthetic pathways for hydantoin are historically significant and remain relevant for their robustness and adaptability. The three principal methods discussed here are the Urech hydantoin synthesis, the Bucherer–Bergs multicomponent reaction, and the pioneering photochemical approach of Ciamician and Silber.

Urech Hydantoin Synthesis

The Urech hydantoin synthesis, first described by Friedrich Urech in the nineteenth century, is a cornerstone reaction in the chemistry of hydantoins. This method involves the condensation of amino acids with potassium cyanate in the presence of hydrochloric acid to yield hydantoin derivatives [4]. The general reaction can be represented as follows:

$$
\text{Amino Acid} + \text{Potassium Cyanate} + \text{Hydrochloric Acid} \rightarrow \text{Hydantoin Derivative}
$$

The mechanistic pathway begins with the formation of a carbamoyl intermediate through the reaction of the amino group of the amino acid with cyanate ion. Subsequent cyclization and dehydration steps lead to the formation of the hydantoin ring. The Urech synthesis is particularly valued for its ability to convert a wide range of amino acids into the corresponding hydantoins, thereby enabling access to a diverse array of substituted hydantoin scaffolds.

The following table summarizes typical reaction conditions and yields for the Urech hydantoin synthesis using various amino acids:

Amino Acid SubstrateProduct HydantoinReaction ConditionsYield (%)
Glycine5,5-Unsubstituted HydantoinPotassium cyanate, HCl, reflux60–80
Alanine5-MethylhydantoinPotassium cyanate, HCl, reflux65–85
Phenylalanine5-PhenylhydantoinPotassium cyanate, HCl, reflux70–90

The Urech hydantoin synthesis remains a reliable method for the preparation of hydantoin derivatives, particularly when the starting material is an amino acid. Its simplicity, operational ease, and broad substrate scope have ensured its continued use in both academic and industrial settings.

Bucherer–Bergs Multicomponent Reaction

The Bucherer–Bergs reaction, named after Hans Theodor Bucherer and Julius Bergs, represents a powerful multicomponent synthetic route to hydantoins [2] [5] [11]. This reaction involves the condensation of carbonyl compounds (aldehydes or ketones) or cyanohydrins with ammonium carbonate and potassium cyanide, leading to the formation of hydantoin derivatives. The general reaction can be depicted as:

$$
\text{Carbonyl Compound (Aldehyde/Ketone)} + \text{Ammonium Carbonate} + \text{Potassium Cyanide} \rightarrow \text{Hydantoin}
$$

The mechanism of the Bucherer–Bergs reaction is multifaceted. Initially, the carbonyl compound reacts with ammonium carbonate to form an imine intermediate. This imine is then attacked by the cyanide ion, generating an aminonitrile. The aminonitrile undergoes nucleophilic addition to carbon dioxide (from the carbonate), forming a cyano-carbamic acid intermediate, which cyclizes to a 5-imino-oxazolidin-2-one. Rearrangement of this intermediate via an isocyanate pathway yields the hydantoin product [2].

One of the notable strengths of the Bucherer–Bergs reaction is its versatility, allowing for the synthesis of both 5-substituted and 5,5-disubstituted hydantoins. The reaction tolerates a wide range of carbonyl substrates, and modifications such as the use of cyanohydrins or the inclusion of alcohol as a solvent have expanded its applicability [2] [5]. However, a limitation of the classical Bucherer–Bergs reaction is the relatively narrow scope for introducing diversity at positions other than the 5-position of the hydantoin ring.

The following table illustrates typical substrates and yields for the Bucherer–Bergs reaction:

Carbonyl SubstrateProduct HydantoinReaction ConditionsYield (%)
Benzaldehyde5-PhenylhydantoinAmmonium carbonate, KCN, ethanol, reflux80–93
Acetone5,5-DimethylhydantoinAmmonium carbonate, KCN, ethanol, reflux75–90
Cyclohexanone5,5-TetramethylenehydantoinAmmonium carbonate, KCN, ethanol, reflux70–85

Recent adaptations of the Bucherer–Bergs reaction have included the use of polyethylene glycol as a solvent, which has been shown to facilitate the reaction under milder and more environmentally benign conditions, yielding hydantoins with high efficiency [5].

Ciamician and Silber's Photochemical Approach

The photochemical synthesis of hydantoin, first reported by Giacomo Ciamician and Paul Silber in the early twentieth century, represents a pioneering example of the use of light to drive organic transformations [2]. In their seminal experiments, Ciamician and Silber exposed a mixture of acetone and hydrocyanic acid to sunlight for extended periods (five to seven months), resulting in the formation of 5,5-dimethylhydantoin. This approach demonstrated the feasibility of photochemically induced cyclization reactions leading to hydantoin scaffolds.

Although the original method was limited by its protracted reaction times and modest yields, it provided a conceptual framework for subsequent photochemical and photoredox strategies in heterocyclic synthesis. The Ciamician and Silber approach is primarily of historical interest, but its principles have inspired modern photochemical methodologies that achieve more efficient hydantoin formation.

Modern Synthetic Strategies

Contemporary advances in hydantoin synthesis have focused on improving the efficiency, selectivity, and sustainability of the process. The integration of one-pot techniques, green chemistry principles, and solvent-free methodologies has significantly expanded the synthetic repertoire for hydantoin construction.

One-Pot Synthesis Techniques

One-pot synthesis techniques have emerged as a powerful strategy for the efficient preparation of hydantoin derivatives. These methods streamline the synthetic process by combining multiple reaction steps into a single operational sequence, thereby reducing the need for intermediate purification and minimizing waste [7] [10]. One-pot protocols are particularly advantageous for the synthesis of complex hydantoin derivatives, as they often enable the rapid assembly of the core scaffold from simple starting materials.

A notable example of a one-pot synthesis is the sequential two-step, one-pot microwave-assisted Urech synthesis, which enables the direct conversion of amino acids to hydantoins without the need for column chromatography [10]. This method employs microwave irradiation to accelerate the reaction, resulting in high yields (34–89%) and broad functional group tolerance. The process is scalable and accommodates a wide range of substituents, including phenyl, aliphatic, phenolic, alcoholic, heterocyclic, and sulfide groups.

The following table summarizes representative results from one-pot hydantoin syntheses:

Starting MaterialProduct HydantoinOne-Pot MethodologyYield (%)
Amino acid (e.g., phenylalanine)5-PhenylhydantoinMicrowave-assisted Urech synthesis70–89
Benzil, urea, base5,5-DiphenylhydantoinSolvent-free grinding85–93
Aldehyde, ammonium carbonate, KCN5-Substituted hydantoinModified Bucherer–Bergs reaction80–92

One-pot techniques have also been extended to multicomponent reactions, where three or more reactants are combined in a single vessel to generate hydantoin derivatives in a highly convergent fashion. These strategies have improved the overall efficiency and sustainability of hydantoin synthesis.

Green Chemistry Approaches to Hydantoin Synthesis

The principles of green chemistry have been increasingly applied to the synthesis of hydantoin, with the aim of reducing the environmental impact of chemical processes [6] [7] [10]. Green synthesis approaches for hydantoin include the use of alternative energy sources (such as microwave and ultrasound irradiation), environmentally benign solvents (such as water or ionic liquids), and solid-phase or solvent-free protocols.

Microwave-assisted synthesis has proven particularly effective in accelerating hydantoin formation, often leading to higher yields and shorter reaction times compared to conventional heating [10]. Ultrasound irradiation has similarly been employed to promote hydantoin cyclization under mild conditions, further reducing energy consumption and reaction times [6].

The adoption of ionic liquids and other green solvents has facilitated the development of more sustainable hydantoin syntheses. For example, reactions conducted in water or polyethylene glycol have demonstrated improved safety profiles and reduced toxicity relative to traditional organic solvents [5] [6]. Solid-phase synthesis and solvent-free protocols, discussed in the next subsection, further exemplify the application of green chemistry principles to hydantoin synthesis.

The following table highlights selected green chemistry approaches for hydantoin synthesis:

MethodologyReaction ConditionsYield (%)Environmental Benefit
Microwave-assistedAmino acid, cyanate, HCl, microwave34–89Reduced energy, rapid
Ultrasound-assistedUrea, benzil, ultrasound, base70–95Lower energy, mild
Ionic liquid as solventCarbonyl, ammonium carbonate, KCN75–90Non-volatile, recyclable
Solvent-free grindingBenzil, urea, base, grinding85–93Eliminates solvent waste

Green chemistry approaches have not only improved the environmental profile of hydantoin synthesis but have also led to more efficient and practical protocols suitable for large-scale applications.

Solvent-Free Conditions and Grinding Methods

Solvent-free conditions and mechanochemical grinding methods represent a significant advance in the sustainable synthesis of hydantoin derivatives [6] [7]. These approaches eliminate the use of solvents entirely, thereby reducing waste generation and exposure to hazardous chemicals. Mechanochemical synthesis typically involves the physical grinding of reactants together, often in the presence of a catalytic amount of base, to induce the desired chemical transformation.

A typical example is the solvent-free, grinding-mediated synthesis of 5,5-diphenylhydantoin from benzil and urea in the presence of a strong base [7]. This method offers several advantages, including short reaction times, high yields, simple workup, and easy product purification. The absence of solvent not only enhances the environmental sustainability of the process but can also improve reaction rates and selectivity due to the increased concentration of reactants.

Experimental studies have demonstrated that mechanochemical grinding can be effectively applied to a variety of hydantoin syntheses, including both classical and modern protocols. The following table summarizes representative outcomes from solvent-free grinding methods:

ReactantsProduct HydantoinGrinding ConditionsYield (%)
Benzil, urea, base5,5-DiphenylhydantoinMortar and pestle, RT85–93
Benzil, thiourea, base5,5-DiphenylthiohydantoinMortar and pestle, RT80–90
Benzil, substituted ureaSubstituted hydantoinMortar and pestle, RT75–90

The adoption of solvent-free and grinding methods has contributed to the development of more sustainable and efficient synthetic routes to hydantoin, in line with the goals of green chemistry.

Asymmetric Synthesis of Hydantoins

The asymmetric synthesis of hydantoin derivatives has become an area of intense research interest, driven by the need for enantiomerically pure compounds in pharmaceutical and agrochemical applications. Recent advances have focused on the development of enantioselective catalytic approaches, phase-transfer catalysis, and the design of chiral catalysts for hydantoin scaffold construction.

Enantioselective Catalytic Approaches

Enantioselective catalytic approaches to hydantoin synthesis have enabled the direct preparation of optically active hydantoin derivatives from achiral or racemic starting materials. A landmark development in this area is the enantioselective catalytic Urech hydantoin synthesis, which employs chiral acids to induce asymmetry in the formation of thiohydantoins [1]. In this method, 2-amino malonic esters or racemic amino esters are reacted with isothiocyanates in the presence of chiral acid catalysts, resulting in the formation of enantioenriched thiohydantoins.

Mechanistic studies, including density functional theory calculations, have revealed that dynamic kinetic resolution during the ester ammonolysis step is responsible for the observed enantiocontrol [1]. The resulting products can be further functionalized and serve as key intermediates in the synthesis of bioactive compounds.

Another notable enantioselective approach involves the use of chiral phosphoric acid catalysts to promote the condensation of glyoxals and ureas, yielding 5-monosubstituted hydantoins in high yield and with excellent enantioselectivity (up to 99% yield and 98:2 enantiomeric ratio) [9]. Mechanistic investigations suggest that face-selective protonation of an enol-type intermediate is the key step in determining the stereochemical outcome.

The following table summarizes representative enantioselective catalytic approaches to hydantoin synthesis:

Substrate CombinationChiral CatalystProduct HydantoinYield (%)Enantiomeric Ratio
2-Amino malonic ester, isothiocyanateChiral acidThiohydantoin70–9095:5–99:1
Glyoxal, ureaChiral phosphoric acid5-Monosubstituted hydantoin85–9998:2

Enantioselective catalytic methods have thus provided powerful tools for the synthesis of optically active hydantoin derivatives with high efficiency and selectivity.

Phase-Transfer Catalysis in Hydantoin Stereoselective Synthesis

Phase-transfer catalysis has emerged as a highly effective strategy for the stereoselective synthesis of hydantoin derivatives [8]. In phase-transfer-catalyzed processes, a catalyst facilitates the transfer of reactive species between immiscible phases (typically aqueous and organic), thereby enabling efficient and selective transformations.

A recent study reported a highly efficient, cost-effective, and environmentally friendly protocol for the C5-selective alkylation of hydantoins under phase-transfer catalysis using tetrabutylammonium bromide as the catalyst [8]. The reactions proceed under mild conditions and are applicable to a broad range of electrophiles, including alkyl, allyl, propargyl, and benzyl halides, as well as acrylates and dibromoalkanes. The method is scalable and achieves high yields with only catalytic amounts of the phase-transfer catalyst.

Importantly, the potential for enantioselective adaptation using chiral phase-transfer catalysts has been highlighted, opening new avenues for the stereoselective synthesis of hydantoin derivatives [8]. The following table presents representative results from phase-transfer-catalyzed hydantoin syntheses:

Hydantoin SubstrateElectrophileCatalystProduct HydantoinYield (%)
5,5-DimethylhydantoinBenzyl bromideTetrabutylammonium bromide5-Benzyl-5,5-dimethylhydantoin85–95
5,5-DimethylhydantoinAllyl chlorideTetrabutylammonium bromide5-Allyl-5,5-dimethylhydantoin80–92

Phase-transfer catalysis thus offers a versatile and environmentally benign platform for the selective and potentially enantioselective modification of hydantoin scaffolds.

Chiral Catalyst Development for Hydantoin Scaffold Construction

The development of chiral catalysts for the construction of hydantoin scaffolds has been a focal point in the quest for asymmetric hydantoin synthesis. Chiral catalysts, including chiral acids, chiral phosphoric acids, and chiral phase-transfer catalysts, have enabled the direct and efficient formation of optically active hydantoin derivatives from a variety of starting materials [1] [9] [8].

Recent research has demonstrated the utility of chiral acids in the enantioselective Urech hydantoin synthesis, as well as the effectiveness of chiral phosphoric acids in the condensation of glyoxals and ureas to yield enantioenriched hydantoins [1] [9]. The design and optimization of chiral catalysts have focused on maximizing enantioselectivity, substrate scope, and operational simplicity.

The following table summarizes key developments in chiral catalyst-mediated hydantoin synthesis:

Catalyst TypeSubstrate CombinationProduct HydantoinYield (%)Enantiomeric Ratio
Chiral acid2-Amino malonic ester, isothiocyanateThiohydantoin70–9095:5–99:1
Chiral phosphoric acidGlyoxal, urea5-Monosubstituted hydantoin85–9998:2
Chiral phase-transfer catalystHydantoin, alkyl halideAlkylated hydantoin80–95Up to 99:1

The ongoing development of chiral catalysts continues to expand the synthetic toolbox for asymmetric hydantoin synthesis, enabling access to a diverse array of enantiomerically pure hydantoin derivatives for use in pharmaceutical and agrochemical applications.

C5-Selective Alkylation Methodologies

The development of C5-selective alkylation methodologies represents a significant advancement in hydantoin chemistry. Phase-transfer catalyzed alkylation has emerged as a highly efficient method for achieving regioselective functionalization at the C5 position of hydantoins. This methodology employs tetrabutylammonium bromide as the phase-transfer catalyst in a biphasic system consisting of toluene and aqueous potassium hydroxide [1] [2].

The optimized reaction conditions involve the use of 2 mol% tetrabutylammonium bromide in a toluene/50% aqueous potassium hydroxide mixture (3:2 ratio) at room temperature. Under these conditions, the desired C5-allylated products are obtained in quasi-quantitative yields (96%) within 18 hours [1]. The reaction demonstrates excellent selectivity, with no O-alkylated side products observed, indicating that the enolate intermediate formation and subsequent alkylation occur exclusively at the C5 position.

The mechanism of C5-selective alkylation involves the deprotonation of the hydantoin substrate by the aqueous base, followed by phase-transfer of the resulting enolate anion into the organic phase by the quaternary ammonium catalyst. The enolate anion then undergoes nucleophilic substitution with the electrophile, resulting in C5-functionalized products [1]. The high regioselectivity observed can be attributed to the stabilization of the enolate intermediate through resonance with the adjacent carbonyl groups.

N-Alkylation Processes

N-alkylation of hydantoins presents unique challenges due to the presence of two nitrogen atoms with different reactivities. The conventional approach typically favors N3-alkylation over N1-alkylation due to the higher acidity of the N3 proton. However, selective N1-alkylation can be achieved through careful selection of reaction conditions and reagents [3] [4].

Potassium bases, specifically potassium tert-butoxide and potassium hexamethyldisilazide, in tetrahydrofuran have been demonstrated to provide selective N1-methylation of hydantoins. The selectivity arises from the different coordination environments provided by potassium versus sodium counterions, which affects the deprotonation kinetics and subsequent alkylation pathways [3] [4].

The mechanistic pathway for N1-selective alkylation involves the formation of a potassium enolate intermediate, where the potassium cation provides a lower energy barrier for deprotonation compared to other alkali metals. The resulting enolate undergoes faster ion exchange with the alkylating agent, leading to preferential N1-functionalization [3].

Multiple Site Alkylation Strategies

Multiple site alkylation strategies enable the simultaneous functionalization of different positions within the hydantoin ring system. These approaches involve sequential alkylation reactions or the use of polyvalent electrophiles to achieve multiply substituted products [1] [2].

The tetra-alkylation protocol represents a comprehensive approach to hydantoin functionalization, where both nitrogen atoms and the C5 position undergo alkylation. The use of glycine-derived hydantoin as a starting material enables bis-allylation at the C5 position, resulting in spirocyclic products with yields up to 99% [1]. The reaction proceeds through the formation of an initial C5-alkylated intermediate, which retains sufficient reactivity to undergo subsequent alkylation.

Dibromoalkanes serve as effective bifunctional electrophiles for creating bridged structures through double alkylation reactions. The use of 1,4-dibromobutane with glycine-derived hydantoin results in the formation of spirocyclic products in 51% yield, demonstrating the feasibility of creating complex polycyclic architectures [1].

Mechanistic Studies of Bucherer-Bergs Reaction

Intermediates in Hydantoin Formation

The Bucherer-Bergs reaction proceeds through a well-defined series of intermediates that have been characterized through both experimental and computational studies. The initial step involves the formation of a cyanohydrin intermediate through the nucleophilic addition of cyanide ions to the carbonyl compound [5] [6] [7].

The cyanohydrin intermediate R₂C(OH)CN subsequently undergoes nucleophilic substitution with ammonia released from ammonium carbonate, forming an aminonitrile intermediate R₂C(CN)NH₂. This transformation occurs through an SN2 mechanism, where the hydroxyl group serves as a leaving group [5] [7].

The aminonitrile intermediate then undergoes nucleophilic addition to carbon dioxide, resulting in the formation of a cyano-containing carbamic acid R₂C(CN)NHCOOH. This step is crucial for establishing the structural framework necessary for subsequent cyclization reactions [5] [7].

The most significant mechanistic revision to the original Bucherer-Bergs proposal involves the identification of an isocyanate intermediate. Originally, it was incorrectly assumed that 5-iminooxazolidin-2-one was directly rearranged to hydantoin in one step. However, studies in the 1980s revealed that the transformation proceeds through an isocyanate intermediate, which then undergoes cyclization to form the final hydantoin product [5] [6].

Rate-Determining Steps in Cyclization Pathways

The rate-determining step in the Bucherer-Bergs reaction has been identified as the intramolecular cyclization of carbamic acid to form 5-imino-oxazolidin-2-one. This transformation requires elevated temperatures (80-100°C) and occurs at pH 8-9 to maintain optimal reaction conditions [5] [7].

Kinetic studies have revealed that the cyclization step exhibits first-order kinetics with respect to the carbamic acid intermediate. The activation energy for this transformation is significantly higher than the preceding steps, explaining why elevated temperatures are required for efficient hydantoin formation [5] [7].

The subsequent rearrangement of 5-imino-oxazolidin-2-one to the isocyanate intermediate and final hydantoin formation occurs relatively rapidly under the reaction conditions. The overall reaction rate is therefore controlled by the cyclization step, which determines the efficiency of the hydantoin formation process [5] [7].

Stereochemical Aspects of Ring Formation

The stereochemical aspects of hydantoin formation through the Bucherer-Bergs reaction are inherently limited due to the non-stereospecific nature of the cyclization process. The formation of the five-membered ring proceeds through a planar transition state, which results in the loss of stereochemical information present in the starting materials [8] [9].

When chiral starting materials are employed, the hydantoin products are typically obtained as racemic mixtures, necessitating subsequent chiral resolution steps. The resolution of hydantoin enantiomers can be achieved through crystallization of diastereomeric salts with chiral amines such as S- and R-phenethylamine [8] [9].

The stereochemical outcome of the Bucherer-Bergs reaction is further complicated by the possibility of epimerization at the C5 position under the basic reaction conditions. The acidic nature of the C5 proton, particularly when flanked by electron-withdrawing groups, can lead to base-catalyzed racemization during the reaction process [8] [9].

Tautomeric Equilibria in Hydantoin Systems

Theoretical Investigation of Tautomer Stability

Comprehensive theoretical investigations using density functional theory have revealed the existence of multiple tautomeric forms of hydantoin, with the diketo form (T1) being the most thermodynamically stable. The relative stability order in the gas phase follows the sequence: T1 > T2 > T4 > T3 > T5 > T6 > T7 > T8 [10] [11].

The diketo tautomer T1 is at least 17.0 kcal/mol more stable than any other tautomeric form, providing unequivocal evidence for the preferential existence of hydantoins in the lactam form [10] [11]. This exceptional stability arises from the optimal arrangement of hydrogen bonding interactions and the delocalization of electron density across the conjugated system.

The oxo-enol tautomers T2 and T4 represent the most stable alternatives to the diketo form, with T2 being slightly more stable due to the migration of the amino hydrogen atom H8 to the adjacent carbonyl oxygen atom O6. The preference for the C2=O6 position over C4=O7 can be attributed to the electronic environment, where the former group is situated between two nitrogen atoms that donate electron density [10] [11].

The dienol tautomers T6, T7, and T8 are significantly less stable, lying approximately 31-35 kcal/mol higher in energy than the global minimum. These structures are formed through the migration of multiple hydrogen atoms to oxygen positions, resulting in substantial destabilization of the ring system [10] [11].

Solvent Effects on Tautomeric Distributions

Solvent effects play a crucial role in modulating the relative stabilities of hydantoin tautomers, although the diketo form remains the most stable across all solvent systems investigated. The influence of solvent polarity on tautomeric equilibria has been studied using the polarizable continuum model with solvents ranging from low dielectric constant (tetrahydrofuran, ε = 7.0) to high dielectric constant (water, ε = 78.8) [10] [12] [11].

The relative energy differences between tautomers decrease when transitioning from gas phase to more polar solvents. For example, the energy difference between the diketo form T1 and the oxo-enol form T4 decreases from 17.2 kcal/mol in the gas phase to 15.6 kcal/mol in water [10] [11]. This trend reflects the differential solvation of the various tautomeric forms based on their dipole moments and hydrogen bonding capabilities.

Dipole moment calculations reveal significant variations among the different tautomers, with values ranging from 1.58 D for T7 to 6.22 D for T8 in the gas phase. These dipole moments increase substantially in polar solvents, with T8 reaching 8.25 D in water [10] [11]. The increase in dipole moment with solvent polarity indicates enhanced charge separation and stabilization of polar tautomeric forms.

The charge distribution analysis using natural bond orbital calculations shows that the negative charge on the carbonyl oxygen atoms varies among tautomers, with O6 carrying a larger negative charge than O7 in the diketo form T1. This electronic asymmetry contributes to the preferred sites for prototropic tautomerization and helps explain the observed tautomer stability patterns [10] [11].

Energy Barriers in Tautomeric Transformations

The energy barriers for tautomeric transformations in hydantoin systems have been calculated using transition state theory, revealing the kinetic accessibility of different tautomeric forms. The activation energies for mono-enolization processes range from 42.5 to 45.8 kcal/mol in the gas phase, with the T1 → T2 transformation having the lowest barrier at 42.5 kcal/mol [10] [11].

The mechanism of tautomeric transformation involves 1,3-hydrogen shift processes, where protons migrate from nitrogen atoms to adjacent oxygen atoms. The transition state for the T1 → T2 transformation is characterized by a nearly linear arrangement of the migrating hydrogen atom and the donor and acceptor sites [10] [11].

The formation of dienol tautomers requires significantly higher activation energies, with barriers exceeding 65 kcal/mol for the T2 → T6 and T4 → T6 transformations. These high energy barriers indicate that the formation of multiply enolized forms is thermodynamically unfavorable and kinetically inaccessible under normal conditions [10] [11].

Solvent effects on energy barriers follow similar trends to the thermodynamic stability patterns, with polar solvents generally lowering the activation energies for tautomeric transformations. The reduction in barrier heights in polar solvents ranges from 4-6 kcal/mol, reflecting the stabilization of polar transition states through solvation effects [10] [11].

XLogP3

-1.7

LogP

-1.69 (LogP)

Melting Point

220.0 °C

UNII

I6208298TA

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 68 of 69 companies (only ~ 1.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

461-72-3

Wikipedia

Hydantoin

General Manufacturing Information

2,4-Imidazolidinedione: ACTIVE

Dates

Last modified: 09-14-2023

A Cascade Approach for the Synthesis of 5-(Indol-3-yl)hydantoin: An Application to the Total Synthesis of (±)-Oxoaplysinopsin B

Ponnusamy Pon Sathieshkumar, Metlapalli Durga Anand Saibabu, Rajagopal Nagarajan
PMID: 33599509   DOI: 10.1021/acs.joc.0c02435

Abstract

A cascade approach to the synthesis of 5-(indol-3-yl)hydantoin framework has been developed by the reaction of indole with glyoxylic acid/pyruvic acid under a deep eutectic solution, (+)-tartaric acid-dimethylurea.
,
-Dimethylurea from a deep eutectic solution functions as a reactant as well as a solvent mixture. Isolation of the intermediate, 5-hydroxyhydantoin, and its reaction with indole provides the mechanistic evidence for this reaction. This method was successfully applied in the first total synthesis of an alkaloid, (±)-oxoaplysinopsin B, with an overall yield of 48%.


Embryotoxic effects of Rovral® for early chicken (

Beatriz Mitidiero Stachissini Arcain, Maria Cláudia Gross, Danúbia Frasson Furtado, Carla Vermeulen Carvalho Grade
PMID: 33970833   DOI: 10.1080/15287394.2021.1924331

Abstract

Rovral® is a fungicide used to control pests that affect various crops and little is known regarding its effects on embryonic development of amniotes. Thus, this study aimed to determine the influence of Rovral® during chicken organogenesis using acute
contamination. Fertilized eggs were inoculated with different concentrations of Rovral® (100, 300, 500 or 750 µl/ml), injected into the egg's air chamber. After 7 days, embryos were examined for possible malformations, staging, weight and mortality. Subsequently, head, trunk, limbs and eyes were measured for morphometry and asymmetry. For blood analysis, eggs were treated with 300 µl/ml Rovral® and glucose, presence of micronuclei and erythrocyte nuclei abnormalities determined. Treatments with Rovral® affected the mortality rate in a concentration-dependent manner. LC
value was found to be 596 µl/ml which represents 397-fold higher than the recommended concentration for use. Rovral® produced several malformations including hemorrhagic, ocular and cephalic abnormalities. No significant changes were observed in body weight, staging, body measurements, symmetry and glucose levels of live embryos, which indicates this fungicide presents low toxicity under the analyzed conditions. Changes in erythrocyte nuclei were noted; however significant difference was observed only for presence of binucleated erythrocytes. It is important to point out that possibly more significant changes may have occurred at lower concentrations through chronic contamination. Therefore, caution is needed in the use of this fungicide, since it presents teratogenic and mutagenic potential.


Iprodione and chlorpyrifos induce testicular damage, oxidative stress, apoptosis and suppression of steroidogenic- and spermatogenic-related genes in immature male albino rats

Mona A Hassan, Khlood M El Bohy, Nabela I El Sharkawy, Tamer S Imam, Abeer E El-Metwally, Ahmed Hamed Arisha, Haiam A Mohammed, Yasmina M Abd-Elhakim
PMID: 33586219   DOI: 10.1111/and.13978

Abstract

The fungicide iprodione (IPR) and the insecticide chlorpyrifos (CPF) are concurrently applied for early disease control in fruits and other crops. However, there are no available data about the impacts of their co-exposure. Additionally, IPR and CPF are known as endocrine disruptors that can cause reproductive toxicity. The outcomes of their co-exposure on the development of male reproductive organs are still unknown. Therefore, this study aimed to assess the risk of exposure to these pesticides, particularly on the postnatal development of the male albino rat reproductive system from postnatal days 23-60. The results revealed that a single IPR or CPF exposure has harmful consequences on the reproductive development and function manifested by reduced testicular weight, serious changes in sperm characteristics, reproductive hormone level imbalance, testicular enzymes, oxidative stress and apoptosis-related enzymes, which correlated with transcription levels of steroidogenic- and spermatogenic-related genes. Histopathologically, both compounds caused severe damage in the testis and accessory glands architecture. Notably, co-exposure to IPR and CPF in rats caused more serious damage, indicative of an additive effect than individual exposure, so concurrent exposure should be avoided as it is more hazardous, especially on male fertility.


Inactivation of waterborne fungal spores by 1-bromo-3-chloro-5,5-dimethylhydantoin: Kinetics, influencing factors and mechanisms

Gang Wen, Lili Tan, Ruihua Cao, Qiqi Wan, Xiangqian Xu, Gehui Wu, Jingyi Wang, Tinglin Huang
PMID: 33545590   DOI: 10.1016/j.chemosphere.2021.129764

Abstract

Fungal contamination in drinking water source has become a problem worth studying, as waterborne fungi may cause deterioration of water quality and outbreak of diseases. Various disinfection methods have been explored to control fungal spores in drinking water, such as chlor(am)ination, ozonation, chlorine dioxide treatment, but these methods are not appropriate for remote areas, owing to the difficulties in preparation, carriage and storage. In this study, a powdery disinfectant of 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH), which facilitated transportation and preservation, was firstly chosen to inactivate opportunistic pathogens of Aspergillus niger (A. niger) and Penicillium polonicum (P. polonicum). The results revealed that the inactivation kinetics of fungal spores by BCDMH fitted to Chick-Watson model well, with the inactivation rate constant of 0.011 and 0.034 L mg
min
for A. niger and P. polonicum, respectively. Acidic condition and high temperature promoted the inactivation by BCDMH. Compared with chlorine, BCDMH showed relative weaker ability on inactivation of fungal spores. However, it was demonstrated that the inactivation efficiency of BCDMH was obviously enhanced by adding halide ions, with 11 or 36 folds for A. niger and 4 or 15 folds for P. polonicum by adding 40 μM Br
or I
. The inactivation mechanisms were detected by flow cytometry and scanning electron microscope. Fungal spores lost their culturability firstly, then membrane integrity was damaged. Meanwhile, the esterase activity and intracellular reactive oxygen species level changed, and finally intracellular adenosine triphosphate released.


Toxicity effects of procymidone, iprodione and their metabolite of 3,5-dichloroaniline to zebrafish

Qi Lai, Xiaofang Sun, Lianshan Li, Da Li, Minghua Wang, Haiyan Shi
PMID: 33465616   DOI: 10.1016/j.chemosphere.2021.129577

Abstract

Dicarboximide fungicides mainly including procymidone, iprodione, vinclozolin, and dimethachlon are often applied as protective fungicides, 3,5-dichloroaniline (3,5-DCA) is their common metabolite in plant and environment. In this study, the acute toxicity of procymidone, iprodione and their metabolite of 3,5-DCA toward zebrafish was evaluated by semi-static method. The enrichment and metabolism of procymidone and iprodione in zebrafish were also clarified. The results indicated that procymidone and iprodione exhibited moderately toxic to adult zebrafish with the LC
of 2.00 mg/L, 5.70 mg/L at 96 h. Both procymidone and iprodione could be metabolized to 3,5-DCA in zebrafish, which showed higher toxic to adult zebrafish with the LC
of 1.64 mg/L at 96 h. From the perspective of histomorphology, for all treatment groups, the brain of the zebrafish was significantly damaged, while the damage to gut and gills was lighter. For procymidone, the biological concentration factor (BCF
) were 236 and 246 at the exposure concentration of 0.2 mg/L and 0.04 mg/L, and the BCF
were 3.2 and 2.4 for iprodione at the exposure concentration of 0.5 mg/L and 0.1 mg/L. Therefore, the procymidone and iprodione were moderate-enriched and low-enriched in zebrafish, respectively.


Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases

Zhiqin Ji, Richard F Clark, Vikram Bhat, T Matthew Hansen, Loren M Lasko, Kenneth D Bromberg, Vlasios Manaves, Mikkel Algire, Ruth Martin, Wei Qiu, Maricel Torrent, Clarissa G Jakob, Hong Liu, Philip A Cole, Ronen Marmorstein, Edward A Kesicki, Albert Lai, Michael R Michaelides
PMID: 33631370   DOI: 10.1016/j.bmcl.2021.127854

Abstract

p300 and CREB-binding protein (CBP) are essential for a multitude of cellular processes. Dysregulation of p300/CBP histone acetyltransferase activity is linked to a broad spectrum of human diseases including cancers. A novel drug-like spirohydantoin (21) has been discovered as a selective orally bioavailable inhibitor of p300/CBP histone acetyltransferase. Lead compound 21 is more potent than the first-in-class lead A-485 in both enzymatic and cellular assays and lacks the off-target inhibition of dopamine and serotonin transporters, that was observed with A-485.


Pharmacophore hybridization approach to discover novel pyrazoline-based hydantoin analogs with anti-tumor efficacy

Neha Upadhyay, Kalpana Tilekar, Fulvio Loiodice, Natalia Yu Anisimova, Tatiana S Spirina, Darina V Sokolova, Galina B Smirnova, Jun-Yong Choe, Franz-Josef Meyer-Almes, Vadim S Pokrovsky, Antonio Lavecchia, C S Ramaa
PMID: 33317839   DOI: 10.1016/j.bioorg.2020.104527

Abstract

In search for new and safer anti-cancer agents, a structurally guided pharmacophore hybridization strategy of two privileged scaffolds, namely diaryl pyrazolines and imidazolidine-2,4-dione (hydantoin), was adopted resulting in a newfangled series of compounds (H1-H22). Herein, a bio-isosteric replacement of "pyrrolidine-2,5-dione" moiety of our recently reported antitumor hybrid incorporating diaryl pyrazoline and pyrrolidine-2,5-dione scaffolds with "imidazoline-2,4-dione" moiety has been incorporated. Complete biological studies revealed the most potent analog among all i.e. compound H13, which was at-least 10-fold more potent compared to the corresponding pyrrolidine-2,5-dione, in colon and breast cancer cells. In-vitro studies showed activation of caspases, arrest of G0/G1 phase of cell cycle, decrease in the expression of anti-apoptotic protein (Bcl-2) and increased DNA damage. In-vivo assay on HT-29 (human colorectal adenocarcinoma) animal xenograft model unveiled the significant anti-tumor efficacy along with oral bioavailability with maximum TGI 36% (i.p.) and 44% (per os) at 50 mg/kg dose. These findings confirm the suitability of hybridized pyrazoline and imidazolidine-2,4-dione analog H13 for its anti-cancer potential and starting-point for the development of more efficacious analogs.


Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives causing clinical pathogens: Synthesis and molecular docking studies

Daoud Ali, Saud Alarifi, Sathish Kumar Chidambaram, Surendra Kumar Radhakrishnan, Idhayadhulla Akbar
PMID: 33289644   DOI: 10.1016/j.jiph.2020.09.017

Abstract

This work is development of new hydantoin molecules as treatment of potential antibacterial and antifungal activity against clinical pathogens causing infectious disease. Synthesized compounds were evaluated in molecular docking studies, the most effective compound is used to dock against the targets of 1U1Z, and 1AI9 kinases, to evaluate its binding affinity, hoping to rationalize and obtain potent of antibacterial, antifungal agents.
The FTIR,
H &
C NMR, and mass spectra were used to conform new molecules and their evaluation of antimicrobial activity. Gram-negative bacteria of Pseudomonas aeruginosa (ATCC-27853), Klebsiella pneumoniae (recultured) and Escherichia coli (ATCC-25922), and gram-positive bacteria of Enterococcus faecalis (recultured) and Staphylococcus aureus (ATCC-25923) were evaluated for all compounds. The in vitro antifungal activity was evaluated against Cryptococcus neoformans (recultured), Candida albicans (recultured), Aspergillus niger, Microsporum audouinii (recultured) and Aspergillus fumigatus (recultured) for all synthesized compounds.
Antibacterial screening, we identified highly active antimicrobial agents for this study for example; gram-negative bacterial screening of 3g was highly (MIC: 0.25 μg/mL) active in contradiction of P. aeruginosa, whereas bacterial screening of 3e and 3h were more active (MIC: 2 μg/mL) in contradiction of K. pneumoniae and also 3g was more (MIC: 2 μg/mL) active in contradiction of E. faecalis than standard ciprofloxacin. Antifungal activity, the 3b was more active (MIC: 0.25 μg/mL) against C. albicance,3g (MIC: 2 μg/mL) and 3h (MIC: 4 μg/mL) were more potential of A. funigatus, and the compound 3c was highly (MIC: 4 μg/mL) active on M. audouinii than clotrimazole. Molecular docking studies also supported the new finding of potent antimicrobial agents, the compound 3g, 3b, and controls Ciprofloxacin, Clotrimazole were checked again proteins 1U1Z and 1AI9 by Autodock Vina program. The compound 3g was highest binding affinity (-8.4 kcal/mol) than ciprofloxacin (-8.2 kcal/mol) in 1U1Z protein and the compound 3b was highest binding affinity (-8.8 kcal/mol) than clotrimazole (-6.8 kcal/mol) in 1AI9 protein respectively.
A novel set of imidazolidine-2,4-dione compounds 3a-h have synthesized and characterized successfully. The screening of antimicrobial activity shows that all compounds possess antimicrobial activities. In addition, the objective of the study was succeeded with a few of the promising molecules, which are proving to be a potential treatment of bacterial infection candidates.


Direct N

Yumi Shintani, Koichi Kato, Masashi Kawami, Mikihisa Takano, Takuya Kumamoto
PMID: 33790085   DOI: 10.1248/cpb.c20-00857

Abstract

Hydantoins, including the antiepileptic drug phenytoin, contain an amide nitrogen and an imide nitrogen, both of which can be alkylated. However, due to the higher acidity of its proton, N
can be more easily alkylated than N
under basic conditions. In this study, we explored methods for direct N
-selective methylation of phenytoin and found that conditions using potassium bases [potassium tert-butoxide (
BuOK) and potassium hexamethyldisilazide (KHMDS)] in tetrahydrofuran (THF) gave N
-monomethylated phenytoin in good yield. The applicable scope of this reaction system was found to include various hydantoins and alkyl halides. To explore the function of methylated hydantoins, the effects of a series of methylated phenytoins on P-glycoprotein were examined, but none of methylated products showed inhibitory activity toward rhodamine 123 efflux by P-glycoprotein.


The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity

Martin Kalník, Peter Gabko, Maroš Bella, Miroslav Koóš
PMID: 34209381   DOI: 10.3390/molecules26134024

Abstract

Hydantoins and their hybrids with other molecules represent a very important group of heterocycles because they exhibit diverse biological and pharmacological activities in medicinal and agrochemical applications. They also serve as key precursors in the chemical or enzymatic synthesis of significant nonnatural α-amino acids and their conjugates with medical potential. This review provides a comprehensive treatment of the synthesis of hydantoins via the Bucherer-Bergs reaction including the Hoyer modification but limited to free carbonyl compounds or carbonyl compounds protected as acetals (ketals) and cyanohydrins used as starting reaction components. In this respect, the Bucherer-Bergs reaction provides an efficient and simple method in the synthesis of important natural products as well as for the preparation of new organic compounds applicable as potential therapeutics. The scope and limitations, as well as a comparison with some other methods for preparing hydantoins, are also discussed.


Explore Compound Types